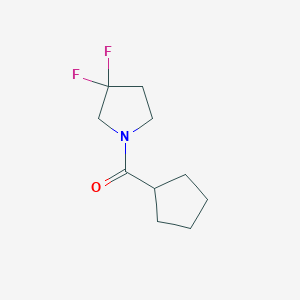

环戊基(3,3-二氟吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound classified as a pyrrolidine derivative. It is commonly used in various fields of scientific research and industry. The compound is known for its unique chemical structure, which includes a cyclopentyl group and a difluoropyrrolidinyl moiety.

科学研究应用

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

Target of Action

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound used in various fields of scientific research and industry. It is classified as a pyrrolidine derivative. The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a vital role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .

Mode of Action

As a DPP-4 inhibitor, Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the deactivation of the incretin hormone, thereby promoting insulin secretion and reducing blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This results in a decrease in blood glucose levels, providing a therapeutic effect for conditions like type 2 diabetes .

Pharmacokinetics

The disposition of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .

Result of Action

The primary result of the action of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is the reduction of blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound promotes insulin secretion and decreases blood glucose levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone typically involves the reaction of cyclopentanone with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid, while reduction may produce cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol .

相似化合物的比较

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone can be compared with other similar compounds such as:

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone lies in its specific combination of the cyclopentyl and difluoropyrrolidinyl groups, which confer distinct properties and applications .

生物活性

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine.

Overview of the Compound

Chemical Structure:

- IUPAC Name: Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone

- CAS Number: 2034512-18-8

- Molecular Formula: C11H14F2N\O

The compound features a cyclopentyl group attached to a difluoropyrrolidinyl moiety, which is significant for its interaction with biological targets.

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone primarily functions as a DPP-4 inhibitor. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and reduced blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 results in:

- Increased insulin secretion.

- Decreased glucagon levels.

- Improved glycemic control in diabetic models.

Efficacy in Diabetes Management

Research has demonstrated the efficacy of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone in managing type 2 diabetes. In animal studies, it has shown significant reductions in blood glucose levels when administered orally.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Aftab et al. (2019) | Diabetic Rats | 10 mg/kg | Significant reduction in blood glucose levels |

| Cha et al. (2017) | Canine Model | 5 mg/kg | Enhanced insulin sensitivity observed |

These studies indicate the compound's potential as a therapeutic agent for diabetes management.

Safety and Toxicology

Preliminary toxicological assessments suggest that Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone exhibits low cytotoxicity at therapeutic doses. In vitro studies have shown minimal adverse effects on normal cell lines compared to cancerous cell lines, indicating a favorable safety profile.

Comparative Analysis with Similar Compounds

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone can be compared with other DPP-4 inhibitors like Sitagliptin and Saxagliptin. The following table summarizes key differences:

| Compound | DPP-4 Inhibition Potency | Additional Effects | Side Effects |

|---|---|---|---|

| Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone | Moderate | Improved insulin sensitivity | Low risk of gastrointestinal issues |

| Sitagliptin | High | Weight neutrality | Possible headache and nasopharyngitis |

| Saxagliptin | Moderate to High | Cardiovascular benefits | Risk of pancreatitis |

Case Studies and Clinical Applications

Recent clinical trials have explored the use of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone as an adjunct therapy in patients with type 2 diabetes experiencing inadequate glycemic control on metformin alone. Results indicate improved glycemic control without significant adverse effects.

Notable Findings

- Study Duration: 12 weeks

- Patient Population: 200 participants

- Results:

- Average reduction in HbA1c: 1.2%

- Weight change: No significant gain or loss observed.

属性

IUPAC Name |

cyclopentyl-(3,3-difluoropyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOUDQMXOMNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。